1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one
Overview
Description
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a pyrazolo[1,5-a]pyrazine moiety
Preparation Methods
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Synthesis of the Pyrazolo[1,5-a]pyrazine Moiety: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine ring system.
Coupling Reaction: The final step involves the coupling of the 4-(2-fluorophenyl)piperazine intermediate with the pyrazolo[1,5-a]pyrazine derivative in the presence of a suitable coupling agent to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrazine moiety, potentially leading to the formation of dihydropyrazolo derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new chemical processes and materials, particularly in the field of organic electronics.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to a unique site on the transporter . This inhibition affects the transport of nucleosides across cell membranes, which can have various downstream effects on cellular processes.
Comparison with Similar Compounds
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one can be compared to other similar compounds, such as:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound also contains a fluorophenyl-piperazine moiety and is known for its inhibitory effects on ENTs.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazolo ring system and are known for their fluorescent properties and applications in materials science.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5OS/c29-23-10-3-4-11-25(23)32-14-16-33(17-15-32)27(35)19-36-28-26-18-24(31-34(26)13-12-30-28)22-9-5-7-20-6-1-2-8-21(20)22/h1-13,18H,14-17,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDYGJXODOUYEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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